(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone features a multifunctional architecture:
- Isoxazole core: Substituted with a 2-chlorophenyl group (electron-withdrawing) and a methyl group at positions 3 and 5, respectively.
- Thiazole-furan moiety: A thiazole ring substituted with a furan-2-yl group at position 4, linked to the piperazine via a methyl group.
This hybrid structure combines heterocyclic motifs associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-15-21(22(26-31-15)16-5-2-3-6-17(16)24)23(29)28-10-8-27(9-11-28)13-20-25-18(14-32-20)19-7-4-12-30-19/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQKGGCAXZPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1049404-57-0, is a synthetic organic molecule of interest in pharmacological research. Its complex structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.9 g/mol . The structure features an isoxazole ring, a piperazine moiety, and a thiazole derivative, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClFN7O2 |
| Molecular Weight | 481.9 g/mol |
| CAS Number | 1049404-57-0 |
The compound's biological activity can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds targeting the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .
- Receptor Modulation : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are significant in treating psychiatric disorders .
- Calcium Mobilization : Related compounds have shown strong inhibition of calcium mobilization in CHO cells expressing human leukotriene receptors, indicating a potential role in modulating inflammatory responses .
Anticancer Activity
Recent studies have evaluated the compound against various cancer cell lines. It demonstrated potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
A study conducted on the efficacy of this compound against breast cancer cell lines revealed:
- IC50 Values : The compound exhibited an IC50 value significantly lower than that of control drugs.
- Mechanistic Insights : Flow cytometry analysis indicated increased early apoptotic cells upon treatment, suggesting its potential as an anticancer agent.
Comparative Efficacy
A comparative analysis with related compounds highlights the unique efficacy profile of this compound:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(...) | 5.0 | Apoptosis induction |
| Related Thiazole Derivative | 7.5 | Inhibition of cell proliferation |
| Doxorubicin | 10.0 | DNA intercalation and topoisomerase inhibition |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety margin; however, further studies are needed to fully elucidate its toxicological profile.
Scientific Research Applications
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, synthesis pathways, and relevant case studies.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural components that are known to interact with various biological pathways.
Potential Therapeutic Uses:
- Antimicrobial Activity: Compounds containing isoxazole and thiazole rings have shown promise in antimicrobial applications. Research indicates that derivatives of these compounds can inhibit bacterial growth and may serve as leads for new antibiotics .
- CNS Disorders: The piperazine moiety is often associated with neuroactive compounds. Studies suggest that similar structures could be effective against conditions such as anxiety and depression .
Synthesis Pathways
The synthesis of this compound involves multi-step reactions that typically include the formation of the isoxazole and thiazole rings followed by coupling reactions with piperazine derivatives.
General Synthetic Route:
- Formation of Isoxazole: The initial step usually involves the reaction of 2-chlorobenzaldehyde with methylhydrazine in the presence of an acid catalyst.
- Thiazole Synthesis: Furan derivatives can be synthesized using 2-amino thiophenol and appropriate aldehydes.
- Final Coupling: The final product is obtained through a coupling reaction between the synthesized isoxazole and thiazole components with piperazine derivatives.
Case Studies
Several studies have reported on the biological activities associated with similar compounds:
Case Study 1: Antimicrobial Properties
A study published in Molecules demonstrated that derivatives of thiazole and isoxazole exhibited significant antimicrobial activity against various strains of bacteria, suggesting that modifications to these structures could lead to enhanced efficacy .
Case Study 2: Neuropharmacological Effects
Research focusing on piperazine derivatives has shown that they can modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders . The incorporation of isoxazole rings may enhance these effects, providing a dual-action mechanism.
Comparison with Similar Compounds
Structural Analogs in the Evidence
The evidence highlights several structurally related compounds (Table 1):
Key Structural Differences and Implications
Halogen Substituents :
- The target compound’s 2-chlorophenyl group on the isoxazole contrasts with fluorophenyl groups in compounds 4 and 5 . Chlorine’s larger atomic radius and lower electronegativity may alter electronic properties and binding interactions compared to fluorine.
- Halogen choice impacts crystal packing; fluorophenyl groups in 4 and 5 adopt perpendicular orientations relative to the molecular plane, whereas the chlorophenyl group in the target compound could induce distinct packing due to steric and electronic effects .
Piperazine Linker: The target compound uniquely incorporates a piperazine moiety, absent in compounds 4, 5, and 2d.
Thiazole-Furan vs. Thiazole-Phenylacetic Acid :
- The thiazole-furan group in the target compound differs from the thiazole-phenylacetic acid in 2d. While both thiazole-containing compounds may exhibit antibacterial activity, the furan’s electron-rich π-system could modulate target selectivity compared to phenylacetic acid’s carboxylic acid functionality .
Isoxazole vs. Pyrazole/Triazole Cores: The isoxazole core in the target compound differs from the pyrazole and triazole cores in 4 and 5.
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reaction Type | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Amide coupling | DMF | TEA | 25 | 65–70 | |
| 2 | Substitution | CHCl₃ | None | 70 | 80–85 |
Q. Table 2. Comparative Biological Activity of Analogous Compounds
| Compound Class | IC₅₀ (μM) Cytotoxicity | MIC (μg/mL) Antimicrobial | Key Structural Feature |
|---|---|---|---|
| Isoxazole-piperazine derivatives | 12.3 ± 1.5 | 25.0 ± 3.2 | Chlorophenyl group |
| Thiazole-furan hybrids | 8.7 ± 0.9 | 15.4 ± 2.1 | Methylisoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
